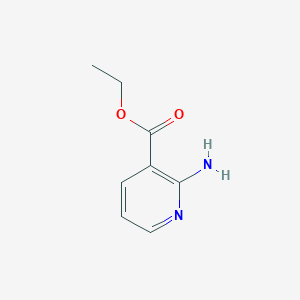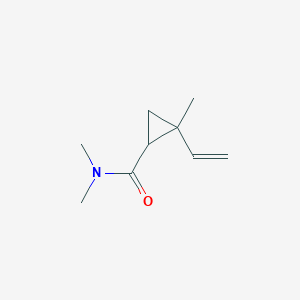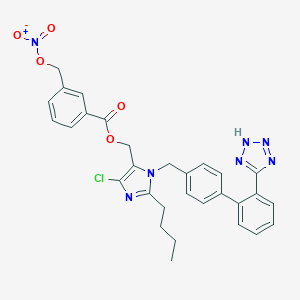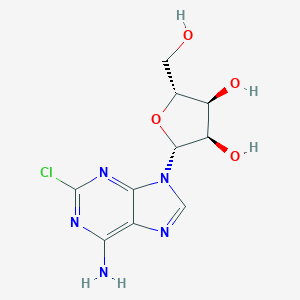
2-(Tributylstannyl)-2-propen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tributylstannyl)-2-propen-1-amine is an organotin compound with the chemical formula C15H32SnN. It is a colorless liquid that is primarily used in organic and organometallic chemistry. The compound features a tin atom bonded to a propenyl group and three butyl groups, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of allyl bromide (CH₂=CH-CH₂Br) with tributyltin hydride (Bu₃SnH) in the presence of a catalyst such as palladium. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired organotin compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of palladium catalysts is common, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
化学反应分析
Types of Reactions
2-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tin atom is replaced by other functional groups.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Hydrostannylation: The addition of a hydrogen atom and a tributyltin group across a double bond in an alkene molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organic Halides: React with this compound in substitution and coupling reactions.
Inert Atmosphere: Reactions are often carried out under an inert atmosphere to prevent oxidation.
Major Products Formed
Coupling Products: Formation of new carbon-carbon bonds resulting in complex organic molecules.
Substituted Products: Replacement of the tin atom with other functional groups.
科学研究应用
2-(Tributylstannyl)-2-propen-1-amine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Investigated for its potential in the development of organic photovoltaics and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Explored for its role in the synthesis of pharmaceuticals and biologically active compounds.
Catalysis: Acts as a reagent in various catalytic processes, including Stille coupling reactions.
作用机制
The mechanism of action of 2-(Tributylstannyl)-2-propen-1-amine involves its ability to form stable carbon-tin bonds, which can undergo various transformations. In coupling reactions, the compound reacts with organic halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
2-(Tributylstannyl)pyridine: Another organotin compound used in Stille coupling reactions.
2-(Tributylstannyl)thiophene: Used in the synthesis of organic semiconductors and other functional materials.
Tetraalkynylstannanes: Used in cross-coupling reactions to form arylalkynes.
Uniqueness
2-(Tributylstannyl)-2-propen-1-amine is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in various coupling and substitution reactions makes it a valuable reagent in the synthesis of complex organic molecules. Additionally, its applications in material science and medicinal chemistry highlight its importance in scientific research.
属性
IUPAC Name |
2-tributylstannylprop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1,3-4H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHRLTVTQDIGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434338 |
Source


|
| Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155258-22-3 |
Source


|
| Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)




![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)




